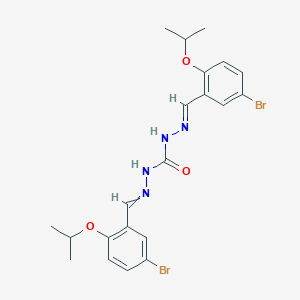
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide is a chemical compound with the molecular formula C6H9N5OS and a molecular weight of 199.23 g/mol It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a sulfanylacetamide group at position 2
Méthodes De Préparation
The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diamino-2-mercaptopyrimidine with chloroacetamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Applications De Recherche Scientifique
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide These compounds share a similar core structure but differ in the substituents attached to the acetamide group. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications .
Propriétés
Formule moléculaire |
C6H9N5OS |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H9N5OS/c7-3-1-4(8)11-6(10-3)13-2-5(9)12/h1H,2H2,(H2,9,12)(H4,7,8,10,11) |
Clé InChI |
GIDKNVGNRGBGSX-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)SCC(=O)N)N |
SMILES canonique |
C1=C(N=C(N=C1N)SCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis[[(E)-(3-bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B326938.png)
![N'~1~,N'~2~-bis[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]ethanedihydrazide](/img/structure/B326939.png)
![1-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B326942.png)
![2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B326943.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B326945.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B326946.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B326947.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B326948.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326952.png)
![1-(4-chlorobenzyl)-3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indole](/img/structure/B326954.png)
![4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE](/img/structure/B326955.png)
![2-(4-ethylphenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326957.png)
